molecular formula C20H21NO5 B577887 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid CAS No. 1217603-41-2

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Cat. No. B577887
CAS RN: 1217603-41-2
M. Wt: 355.39
InChI Key: KIOMNBRJPAICIT-QGZVFWFLSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.39. The purity is usually 95%.
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Scientific Research Applications

Solid Phase Synthesis Linkers

One application of the compound is in the development of new linkers for solid-phase synthesis. Bleicher, Lutz, and Wuethrich (2000) reported the synthesis of derivatives such as 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid. These linkers exhibit higher acid stability compared to standard trityl resins and allow for the high-yield and excellent purity release of carboxylic acids and amines after modifications, indicating their utility in improving SPPS efficiency (Bleicher, Lutz, & Wuethrich, 2000).

Synthesis of β-Peptides

Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids, a key step involving the diastereoselective amidomethylation of corresponding Ti-enolates. This method is suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides, highlighting the compound's role in expanding the diversity of peptide structures available for research and therapeutic applications (Šebesta & Seebach, 2003).

Self-Assembled Structures

Gour et al. (2021) investigated the self-assembling properties of Fmoc modified aliphatic uncharged single amino acids, including Fmoc-Ala-OH and others. These studies reveal the potential of modified amino acids to form novel self-assembled architectures, which can be controlled and manipulated to impart desired functions, such as in the creation of biomaterials and nanotechnology applications (Gour et al., 2021).

Fluorescent Labeling and Probing

The compound's derivatives have been used in creating fluorescent labeling reagents for biomedical analysis. Hirano et al. (2004) synthesized 6-methoxy-4-quinolone (6-MOQ), a novel fluorophore derived from an oxidation product related to this compound, demonstrating its utility in fluorescence-based assays and analyses due to its strong fluorescence and stability in a wide pH range (Hirano et al., 2004).

Mechanism of Action

Target of Action

The primary target of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid, acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS .

Pharmacokinetics

The fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the action of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is the protection of the amine group during peptide synthesis . This allows for the selective coupling of amino acids in a predetermined sequence . After the peptide chain is assembled, the Fmoc group can be removed, revealing the amine group .

Action Environment

The action of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the solution is a critical factor in the efficacy of the Fmoc group as a protecting group .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOMNBRJPAICIT-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217603-41-2
Record name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
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